molecular formula C18H20N3O5P B14994625 Dimethyl [2-(4-methoxyphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Dimethyl [2-(4-methoxyphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B14994625
M. Wt: 389.3 g/mol
InChI Key: KLQWJOGTQZNEMN-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-methoxyphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group, an oxazole ring, and various substituents including a methoxyphenyl group and a pyridinylmethylamino group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-methoxyphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phosphonate Group: This step often involves the reaction of the oxazole intermediate with a phosphonate reagent such as dimethyl phosphite in the presence of a base like sodium hydride.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-methoxyphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the substituents on the oxazole ring or the phosphonate group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, tosylates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced oxazole derivatives.

Scientific Research Applications

Dimethyl [2-(4-methoxyphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl [2-(4-methoxyphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [2-(4-chlorophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate
  • Dimethyl [2-(4-fluorophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate
  • Dimethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Uniqueness

Dimethyl [2-(4-methoxyphenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C18H20N3O5P

Molecular Weight

389.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C18H20N3O5P/c1-23-15-8-6-14(7-9-15)16-21-18(27(22,24-2)25-3)17(26-16)20-12-13-5-4-10-19-11-13/h4-11,20H,12H2,1-3H3

InChI Key

KLQWJOGTQZNEMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)P(=O)(OC)OC

Origin of Product

United States

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